Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic molecules . It also contains a 1,3,4-oxadiazol-2-yl group and a piperidin-1-yl group, both of which are common in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The benzo[d][1,3]dioxol-5-yl group consists of two oxygen atoms bridging two carbon atoms in a benzene ring . The 1,3,4-oxadiazol-2-yl group is a heterocyclic compound containing three nitrogen atoms .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of compounds like ethyl esters using Knoevenagel condensation reactions, with detailed structural characterization including crystal and molecular structures. These compounds are synthesized through reactions involving specific catalysts and conditions, and their molecular geometries are elucidated through techniques such as X-ray diffraction and NMR spectroscopy. For example, studies on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have shown their antimicrobial activities and provided insights into their molecular conformations (Kariyappa et al., 2016) (Kumar et al., 2016).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of related compounds. These compounds have been synthesized and assessed for their potential to inhibit microbial growth and scavenge free radicals, indicating their relevance in scientific research applications beyond pharmacological use. The synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for diverse trifluoromethyl heterocycles also highlights the broad utility of these compounds in chemical synthesis and their potential biological activities (Honey et al., 2012).
Synthesis of N-Substituted Derivatives
Research on the synthesis of N-substituted derivatives of oxadiazole-bearing compounds further demonstrates the wide-ranging scientific applications of these chemical entities. These derivatives have been synthesized through a series of steps involving specific reactants and conditions, with their structures elucidated through spectroscopic methods. The synthesized compounds have shown moderate to significant antimicrobial activity, underscoring their potential in scientific research related to discovering new antimicrobial agents (Khalid et al., 2016).
Molecular Docking and Antioxidant Studies
Further studies have explored the synthesis of novel derivatives and evaluated their properties using molecular docking and antioxidant assays. These studies contribute to the understanding of the interaction between synthesized compounds and biological targets, as well as their capacity to act as antioxidants. Such research highlights the interdisciplinary applications of these compounds, bridging chemistry, biology, and computational studies to explore their potential in various scientific domains (Naveen et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell cycle progression and apoptosis. By interacting with its targets, it may disrupt the normal function of these pathways, leading to cell cycle arrest and programmed cell death . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This could potentially lead to a decrease in tumor size and slow the progression of the disease.
Properties
IUPAC Name |
ethyl 4-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-2-26-18(25)8-7-17(24)23-9-3-4-14(11-23)20-22-21-19(29-20)13-5-6-15-16(10-13)28-12-27-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFJESVQXZYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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